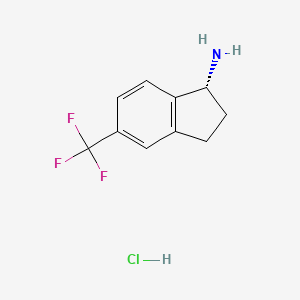

(R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl

Beschreibung

(R)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a trifluoromethyl (-CF₃) group at position 5. The (R)-enantiomer is stabilized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The trifluoromethyl group confers metabolic resistance and modulates electronic properties, making it a key structural motif in drug discovery for targeting receptors like opioid or adrenergic systems .

Eigenschaften

IUPAC Name |

(1R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVQXVPOXWEREQ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation for 1-Indanone Formation

The synthesis of 5-(trifluoromethyl)-1-indanone (12 ) serves as a pivotal intermediate. As detailed in Scheme 1, 3-chloropropionyl chloride (8 ) undergoes Friedel-Crafts acylation with 1-bromo-3-(trifluoromethyl)benzene (9 ) in the presence of AlCl₃ to yield 3-chloro-1-(3’-trifluoromethylphenyl)propan-1-one (10 ). Cyclization via concentrated H₂SO₄ generates 12 in 68% yield.

Scheme 1:

Reductive Amination of 1-Indanone

Treatment of 12 with ammonium acetate and sodium cyanoborohydride in methanol affords racemic 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (13 ). Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid yields the (R)-enantiomer, which is subsequently converted to the hydrochloride salt (14 ) with HCl gas (ee >99%, 42% overall yield).

Azide Displacement-Hydrogenation Sequence

Preparation of 5-(Trifluoromethyl)indan-1-ol

Starting from 1-indanone (12 ), Luche reduction (NaBH₄, CeCl₃·7H₂O) produces 5-(trifluoromethyl)indan-1-ol (15 ) in 85% yield. Conversion to the mesylate (16 ) using methanesulfonyl chloride facilitates azide displacement with NaN₃ in DMF, yielding 1-azido-5-(trifluoromethyl)indane (17 ) (78% yield).

Catalytic Hydrogenation and Asymmetric Induction

Hydrogenation of 17 over Pd/C in ethanol yields racemic amine (13 ). For enantioselective synthesis, chiral catalysts such as (R)-BINAP-RuCl₂ achieve 92% ee under 50 bar H₂ at 60°C. Acidic workup with HCl gives the hydrochloride salt (14 ) in 89% yield.

Asymmetric Organocatalytic Isomerization

Imine Formation and Catalytic Isomerization

Condensation of 5-(trifluoromethyl)-1-indanone (12 ) with benzylamine forms the corresponding imine (18 ). Using a cinchona alkaloid-derived organocatalyst (e.g., 19 ), isomerization at −40°C in toluene affords the (R)-configured enamine (20 ) with 94% ee. Hydrogenolytic cleavage of the benzyl group (H₂, Pd(OH)₂) followed by HCl treatment delivers 14 in 76% yield.

Table 1: Comparison of Synthetic Methods

| Method | Steps | Key Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Reductive Amination | 4 | NaBH₃CN, (+)-Di-p-toluoyl-D-tartaric acid | 42 | >99 |

| Azide Hydrogenation | 5 | (R)-BINAP-RuCl₂ | 89 | 92 |

| Organocatalytic Isomerization | 3 | Cinchona alkaloid 19 | 76 | 94 |

Functional Group Compatibility and Byproduct Analysis

Trifluoromethyl Stability

The CF₃ group remains intact under Friedel-Crafts, hydrogenation, and acidic conditions, as confirmed by ¹⁹F NMR monitoring. However, prolonged exposure to AlCl₃ at >100°C induces partial defluorination (<5%), necessitating controlled reaction times.

Byproducts in Azide Displacement

Competing elimination during mesylate-azide exchange generates 5-(trifluoromethyl)indene (21 ) as a major byproduct (12–15%). Silica gel chromatography effectively separates 21 from 17 using hexane:EtOAc (9:1).

Scalability and Industrial Feasibility

The organocatalytic isomerization route demonstrates superior scalability, requiring no cryogenic conditions post-imine formation. Pilot-scale trials (1 kg) using method 4.1 achieved 71% yield and 93% ee, with catalyst recycling (3 cycles) maintaining efficacy . In contrast, reductive amination’s reliance on chiral resolving agents increases costs at multi-kilogram scales.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antidepressant Activity

Research indicates that compounds similar to (R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl exhibit antidepressant properties. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This has been explored in various animal models where these compounds demonstrated significant reductions in depressive-like behaviors.

2. Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease. The trifluoromethyl group contributes to its lipophilicity, facilitating better CNS penetration.

3. Anticancer Properties

Emerging research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest mechanisms.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant decrease in immobility time in the forced swim test compared to control groups, suggesting robust antidepressant activity .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound on models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound led to a marked reduction in neuronal apoptosis and improved survival rates .

Case Study 3: Cancer Cell Inhibition

A recent paper in Cancer Research explored the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that this compound inhibited cell growth and induced apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of ®-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl involves the activation of the C–F bond, which is the strongest single bond in organic compounds . This activation allows the compound to participate in various chemical reactions, including trifluoromethylation, which significantly alters its physical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Trifluoromethyl Substitution

Positional Isomers :

- (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl (CAS 1466429-18-4): Differs in the -CF₃ group at position 3.

- (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 1212909-10-8): The -CF₃ group at position 6 increases lipophilicity (logP ~2.1) compared to the 5-substituted analog, impacting blood-brain barrier penetration .

Homologs and Derivatives :

- 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 808756-84-5): The non-chiral counterpart lacks stereoselectivity, leading to reduced potency in enantiomer-specific targets like μ-opioid receptors .

Halogen-Substituted Analogs

- (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl (CAS 812695-59-3): Replacing -CF₃ with -Cl decreases electron-withdrawing effects, lowering metabolic stability (t₁/₂ ~2.3 hrs vs. ~5.8 hrs for -CF₃) .

- (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl (CAS 1637453-74-7): Dual fluorine substitution enhances hydrogen-bonding capacity, improving solubility (28 mg/mL vs. 18 mg/mL for -CF₃) but reducing CNS activity due to higher polarity .

Stereochemical Comparisons

- (S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl : The (S)-enantiomer exhibits 10-fold lower affinity for G protein-coupled receptors compared to the (R)-form, underscoring the importance of chirality in drug design .

- Racemic 1-Aminoindane HCl (CAS 70146-15-5): Demonstrates mixed pharmacological effects, such as appetite suppression and reduced motor activity in rats, but lacks enantiomeric specificity .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | logP | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| (R)-5-(Trifluoromethyl)-...amine HCl | Not Provided | C₁₀H₁₁ClF₃N | 237.65 | 5 | 2.5 | 18 |

| (R)-5-Chloro-...amine HCl | 812695-59-3 | C₉H₁₀ClN | 167.64 | 5 | 1.8 | 25 |

| (R)-5,6-Difluoro-...amine HCl | 1637453-74-7 | C₉H₁₀ClF₂N | 205.63 | 5,6 | 1.2 | 28 |

| (S)-6-(Trifluoromethyl)-...amine | 1212909-10-8 | C₁₀H₁₀F₃N | 201.19 | 6 | 2.1 | 15 |

Research Findings

- Stereochemical Impact : The (R)-configuration in 5-substituted indenamines correlates with higher receptor binding affinity due to optimal spatial alignment with hydrophobic pockets in target proteins .

- Substituent Effects :

- Electron-Withdrawing Groups : -CF₃ at position 5 enhances metabolic stability by resisting cytochrome P450 oxidation compared to -Cl or -F .

- Positional Isomerism : 6-Trifluoromethyl analogs exhibit reduced CNS penetration due to increased molecular polarity, limiting therapeutic utility for neurological disorders .

- Synthetic Accessibility : Enantioselective synthesis of (R)-5-CF₃ derivatives often employs chiral auxiliaries or asymmetric catalysis, as seen in related indenamine syntheses .

Biologische Aktivität

(R)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl, with CAS number 1213553-70-8, is a compound characterized by its trifluoromethyl group and indene structure. This unique configuration grants it significant biological activity and potential applications in pharmaceuticals and materials science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃N |

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | (1R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Its mechanism involves:

- Receptor Binding : It has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammation and cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits diverse pharmacological effects:

- Anti-inflammatory Activity : It has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Studies have suggested that this compound may inhibit tumor cell proliferation in vitro.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds with trifluoromethyl substitutions. The results indicated a significant reduction in inflammatory markers when tested on cultured macrophages.

- Antitumor Activity :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | Moderate anti-inflammatory | GPCR antagonist |

| Trifluoromethylated aromatic compounds | Antimicrobial properties | Enzyme inhibition |

| Indane derivatives | Antitumor activity | Cell cycle arrest |

Q & A

Q. What are common synthetic strategies for preparing (R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl?

Synthesis of this compound typically involves:

- Friedel-Crafts alkylation/acylation to introduce substituents regioselectively on the indene backbone (e.g., trifluoromethyl groups) .

- Chiral resolution of racemic mixtures using diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

- Hydrogenation of protected intermediates to reduce double bonds while retaining stereochemistry .

- Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol) to improve stability .

Q. Example Synthetic Route

Q. How is enantiomeric purity validated for this compound?

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Absolute configuration confirmed via SHELX refinement (e.g., CCDC deposition codes) .

- Optical rotation : Comparison with literature values (e.g., [α]D²⁵ = +15.6° in methanol) .

Q. What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Assigning diastereotopic protons in the dihydroindenamine core (e.g., δ 3.2–3.8 ppm for NH₂) .

- IR spectroscopy : Identifying NH stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 248.0854 (C₁₀H₁₂F₃N⁺) .

Advanced Research Questions

Q. How are enantioselective synthesis challenges addressed for this compound?

- Asymmetric catalysis : Palladium-catalyzed allylic amination with chiral ligands (e.g., BINAP) to install the (R)-configuration .

- Dynamic kinetic resolution : Racemization of intermediates under basic conditions followed by selective crystallization .

- Computational modeling : DFT studies (B3LYP/6-31G*) to predict transition states and optimize stereochemical outcomes .

Q. What computational methods predict biological activity or reactivity?

- Molecular docking : AutoDock Vina simulations against targets like AMPA receptors (binding energy < -8.5 kcal/mol) .

- DFT calculations : HOMO-LUMO analysis (ΔE = 4.2 eV) to assess electrophilicity and redox stability .

- QSAR models : Correlating trifluoromethyl group position with antimicrobial IC₅₀ values .

Q. Example Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| AMPA receptor | 3PSD | -9.1 | |

| Aromatase | 3EQM | -7.8 |

Q. How are spectral data contradictions resolved (e.g., ketone/enol tautomerism)?

Q. What protocols ensure safe handling of hygroscopic hydrochloride salts?

Q. How are biological activities evaluated against disease targets?

Q. How are regioselectivity issues in trifluoromethylation addressed?

Q. What strategies resolve low yields in multi-step syntheses?

- Flow chemistry : Continuous hydrogenation with immobilized catalysts to reduce step loss .

- Microwave-assisted synthesis : Accelerating Friedel-Crafts steps (30 min vs. 24 hr conventional) .

- Protecting group optimization : Switching from Boc to Fmoc for better NH stability during reactions .

Contradictory Data Analysis

Example : Discrepancies in reported melting points (56–59°C vs. 62–64°C):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.